3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid
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Overview
Description
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by the presence of an imidazo[1,5-a]pyridine ring system substituted with an ethyl group at the 3-position and a propanoic acid moiety at the 1-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar structure but lacks the ethyl group and imidazo[1,5-a]pyridine ring system.
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid: Similar imidazo ring system but different substitution pattern.
Uniqueness
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(3-ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-9(6-7-12(15)16)10-5-3-4-8-14(10)11/h3-5,8H,2,6-7H2,1H3,(H,15,16) |
InChI Key |
TXFAPBFSOZKPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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